Tanomastat is a synthetic, low-molecular-weight compound classified as a matrix metalloproteinase inhibitor (MMPI). [, ] It is recognized in scientific research for its potential antineoplastic activity. [] Tanomastat plays a significant role in investigating the impact of inhibiting matrix metalloproteinases (MMPs) on various biological processes, particularly those involved in cancer progression.
Tanomastat exerts its effects by inhibiting specific matrix metalloproteinases, primarily MMP-2, MMP-3, and MMP-9. [, ] These enzymes are responsible for degrading the extracellular matrix, a complex network of proteins and molecules surrounding cells. [] By inhibiting MMPs, Tanomastat hinders the breakdown of the extracellular matrix, potentially impeding various processes associated with tumor growth, invasion, and metastasis, including angiogenesis. [, ]
Researchers have explored Tanomastat as a lead compound for designing prodrugs with enhanced therapeutic efficacy. [] This involves modifying Tanomastat's structure to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. [] These prodrug-like molecules derived from Tanomastat have shown potential for increased lipophilicity, reduced toxicity, enhanced protein binding, and potentially better therapeutic outcomes. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2